molecular formula C23H15N3O3 B2810928 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477556-24-4

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2810928
CAS No.: 477556-24-4
M. Wt: 381.391
InChI Key: RSJVUMNOFFACFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide is a synthetic small molecule characterized by a benzimidazole core linked to a phenyl group substituted with a chromene-3-carboxamide moiety. The benzimidazole scaffold is widely recognized for its pharmacological versatility, including antimicrobial, antiviral, and anticancer activities .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3/c27-21-16-8-1-4-11-20(16)29-13-17(21)23(28)24-15-7-5-6-14(12-15)22-25-18-9-2-3-10-19(18)26-22/h1-13H,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJVUMNOFFACFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Structural Overview

The compound features a chromene core linked to a benzo[d]imidazole moiety, which is known for its diverse biological properties. The structural configuration is significant for its interaction with biological targets.

  • Enzyme Inhibition :
    • The compound has demonstrated inhibitory effects on key enzymes involved in cancer progression, such as kinases . In particular, studies indicate its ability to inhibit EGFR , HER2 , and CDK2 kinases, which are critical in cell cycle regulation and proliferation .
    • Molecular docking studies suggest that the compound binds effectively to these targets, leading to a cascade of cellular responses including apoptosis and cell cycle arrest .
  • Induction of Apoptosis :
    • Research indicates that this compound can induce apoptosis in cancer cells. Mechanistic studies revealed upregulation of pro-apoptotic factors such as caspase-3 and Bax , alongside downregulation of anti-apoptotic proteins like Bcl-2 .

Biological Activity Data

A summary of the biological activity data is presented in the following table:

Activity Type Target/Cell Line IC50 (µM) Mechanism
CytotoxicityHepG2 Liver Cancer Cells7.82 - 21.48Induction of apoptosis
Kinase InhibitionEGFR, HER2, CDK2< 10Competitive inhibition
Enzyme Inhibitionα-glucosidase0.71Non-competitive inhibition

Case Studies

  • Cytotoxic Effects on Cancer Cells :
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including HepG2, with promising results indicating significant inhibition of cell growth at low concentrations .
  • Mechanistic Insights :
    • Further investigations into the mechanism revealed that the compound's binding to target kinases leads to alterations in signaling pathways associated with cancer cell survival and proliferation. The induction of apoptosis was confirmed through flow cytometry assays and Western blot analyses .

Comparison with Similar Compounds

Target Compound vs. Benzimidazole-Benzamide Derivatives ()

The target compound shares the benzimidazole-phenyl backbone with compounds 11–15 from . However, it differs in the substitution pattern:

  • Substituent Type : The target compound features a chromene-3-carboxamide group, whereas compounds 11–15 have aromatic amide substituents with methoxy or hydroxy groups.
  • Synthesis: synthesizes analogs via condensation reactions of 2-aminophenol or substituted anilines, while the target compound’s synthesis likely involves coupling chromene-3-carboxylic acid with a benzimidazole-phenylamine intermediate.

Target Compound vs. N-Sulfonylacetamidines ()

Compounds in incorporate sulfonyl and alkyl/aryl groups via copper-catalyzed coupling, diverging from the target compound’s chromene-carboxamide structure. Both classes highlight the adaptability of benzimidazole in forming diverse pharmacophores, but the target compound’s chromene moiety may offer distinct electronic properties compared to sulfonyl groups.

Target Compound vs. Multi-Benzimidazole Derivatives ()

Compounds like 2a and 2d () feature dual benzimidazole-amino groups and halogen substituents, which enhance intermolecular interactions (e.g., hydrogen bonding) and thermal stability (melting points >300°C).

Physical and Thermal Properties

A comparison of key physical properties is summarized below:

Compound Class Substituent Melting Point (°C) Key Structural Feature
Target Compound Chromene-3-carboxamide Not reported Chromene ring for rigidity
Benzimidazole-Benzamides (11–15) Methoxy/Hydroxy groups 258–>300 Polar substituents enhance H-bonding
N-Sulfonylacetamidines Sulfonyl/alkyl groups Not reported Sulfonyl groups for solubility
Multi-Benzimidazoles (2a, 2d) Halogens/amino groups >300 Dual benzimidazole cores

The absence of polar groups (e.g., hydroxy) in the target compound suggests lower melting points compared to compounds 14–15 () but higher lipophilicity than sulfonyl derivatives ().

Q & A

Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?

  • Methodological Answer : Scaling-up issues include side reactions (e.g., dimerization) and purification bottlenecks. Solutions include:
  • Flow chemistry : Continuous synthesis reduces reaction times and improves yield .
  • Automated chromatography : Flash systems (e.g., Biotage®) enable high-purity isolation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.